

Hexamethylenimine-d4: A Technical Guide to its Physical Characteristics

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Compound of Interest

Compound Name: Hexamethylenimine-d4

Cat. No.: B13429949

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of **Hexamethylenimine-d4** (CAS: 2089332-67-0). The document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. This guide presents available data, offers estimations for unconfirmed physical properties based on isotopic effects, and outlines plausible experimental protocols for its synthesis and analysis.

Core Physical and Chemical Properties

Hexamethylenimine-d4 is the deuterated form of Hexamethyleneimine, containing four deuterium atoms. This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart, making it a valuable tool as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.^[1] Furthermore, its altered metabolic profile due to the kinetic isotope effect makes it useful in pharmacokinetic studies.^[1]

Data Summary: A Comparative Analysis

The following tables provide a structured summary of the quantitative data for **Hexamethylenimine-d4**, alongside the well-documented properties of Hexamethyleneimine for comparative purposes. It is important to note that experimentally determined physical constants such as boiling and melting points for the deuterated compound are not widely published. The values provided are estimations based on the known properties of the non-deuterated

compound and the generally subtle influence of deuteration on these specific physical characteristics.

Table 1: General and Physical Properties

Property	Hexamethylenimine-d4	Hexamethyleneimine
CAS Number	2089332-67-0[2]	111-49-9[3]
Molecular Formula	C ₆ H ₉ D ₄ N[1]	C ₆ H ₁₃ N
Molecular Weight	103.20 g/mol	99.17 g/mol
Appearance	Colorless liquid (Expected)	Colorless liquid
Odor	Ammonia-like (Expected)	Ammonia-like
Boiling Point	~138 °C (Estimated)	138 °C @ 749 mmHg
Melting Point	Not Available	-37 °C
Density	~0.88 g/mL @ 25 °C (Estimated)	0.88 g/mL @ 25 °C
Refractive Index (n _{20/D})	Not Available	1.466
Solubility	Soluble in water (Expected)	Soluble in water

Spectroscopic Characteristics

The deuteration of **Hexamethylenimine-d4** leads to distinct and predictable changes in its spectroscopic signatures, which are crucial for its identification and characterization.

Table 2: Spectroscopic Data

Spectroscopic Technique	Hexamethylenimine-d4 (Expected)	Hexamethylenimine (Reference)
¹ H NMR	Simplified spectrum due to D substitution.	Complex multiplet signals for methylene protons.
¹³ C NMR	Signals for deuterated carbons will be triplets (due to C-D coupling) and may have slightly different chemical shifts.	Known chemical shifts for all carbon atoms.
Mass Spectrometry (MS)	Molecular ion peak at m/z 103.20. Fragmentation pattern shifted by the mass of deuterium.	Molecular ion peak at m/z 99.17.
Infrared (IR) Spectroscopy	C-D stretching and bending vibrations will appear at lower wavenumbers (approx. 2100-2250 cm ⁻¹) compared to C-H bands.	C-H stretching bands around 2850-2950 cm ⁻¹ .

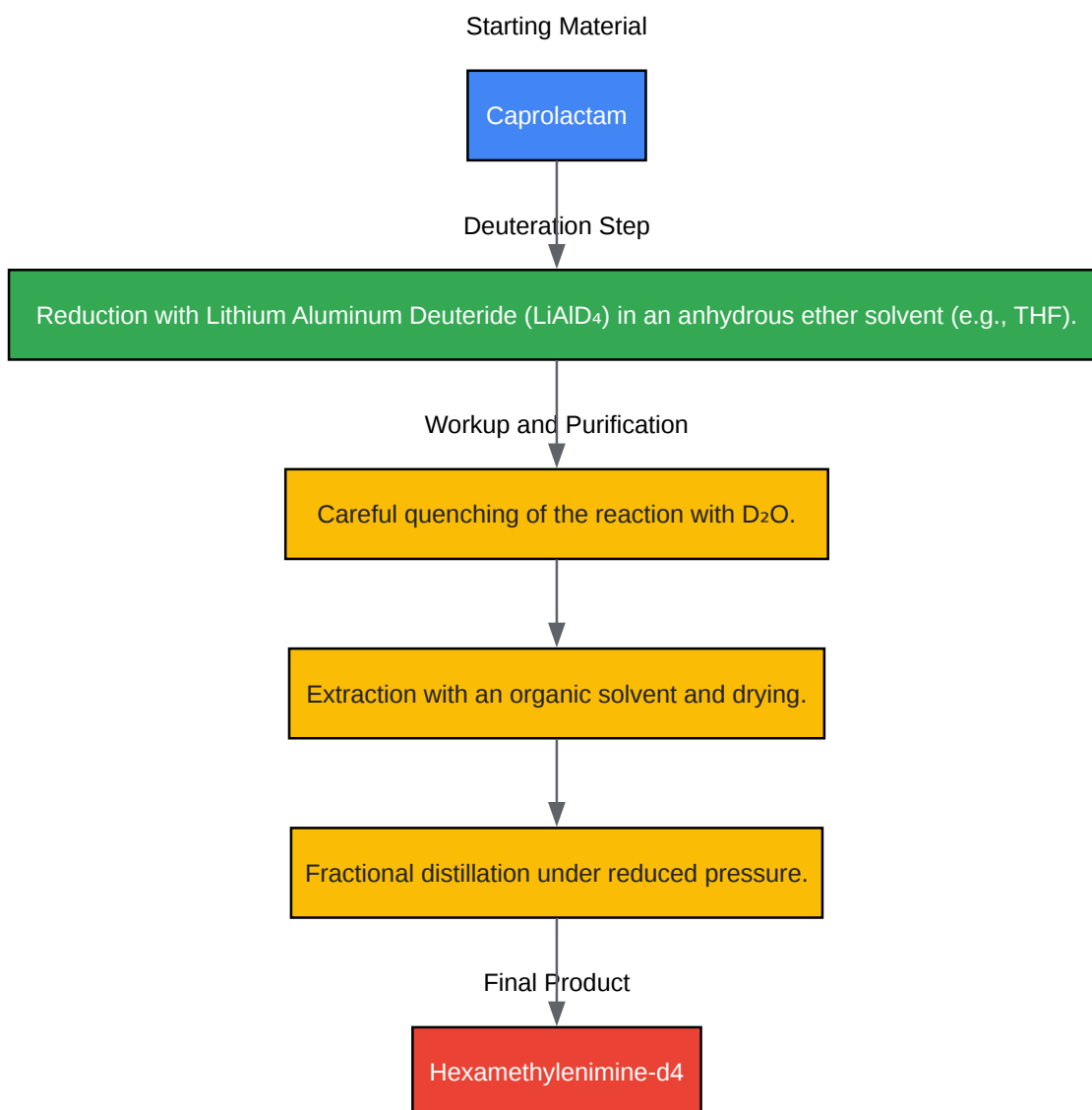
Experimental Protocols

While a specific, detailed synthesis protocol for **Hexamethylenimine-d4** is not readily available in published literature, a general methodology can be inferred from common practices for the deuteration of cyclic amines.

Hypothetical Synthesis Workflow

A plausible route for the synthesis of **Hexamethylenimine-d4** involves the reduction of a suitable precursor, such as caprolactam, with a powerful deuterating agent.

Synthesis Workflow of Hexamethylenimine-d4

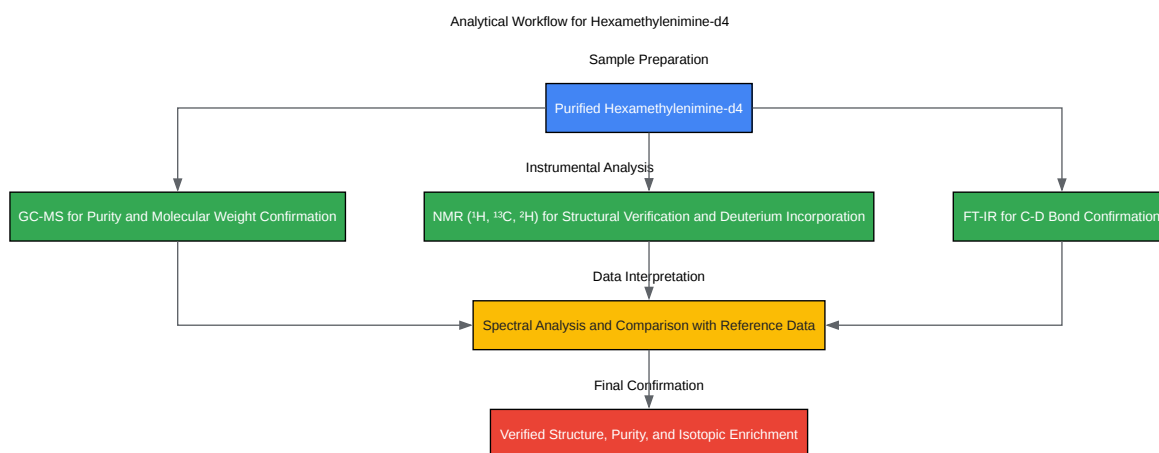


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Caption: A potential synthetic pathway for **Hexamethylenimine-d4**.

Analytical Characterization Workflow

The successful synthesis and purity of **Hexamethylenimine-d4** would be confirmed through a standard analytical workflow.



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Caption: A typical workflow for the analytical characterization of **Hexamethylenimine-d₄**.

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